molecular formula C10H7F3N2S B2831154 4-[2-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine CAS No. 383129-63-3

4-[2-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine

Cat. No. B2831154
CAS RN: 383129-63-3
M. Wt: 244.24
InChI Key: UMOADFQOSPEYMB-UHFFFAOYSA-N
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Description

“4-[2-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine” is a chemical compound with the linear formula C10H6N2S1F4 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiazol-2-amine group attached to a phenyl ring, which is further substituted with a trifluoromethyl group . The InChI code for this compound is 1S/C10H8F3N2S/c11-10(12,13)7-4-2-1-3-6(7)8-5-16-9(14)15-8/h1-5,16H,(H2,14,15) .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 245.25 . The compound is stable at normal temperatures .

Scientific Research Applications

Star-Shaped Single-Polymer Systems

Research on star-shaped single-polymer systems demonstrates applications in electroluminescence and amplified spontaneous emission. These systems, designed for saturated white electroluminescence, feature tris(phenyl)amine cores and benzothiadiazole dopants, achieving efficient energy transfer and emission modulation through structural design (Liu et al., 2016).

Oxidative C–H Functionalization

The synthesis of N-(pyridin-2-yl)benzo[d]thiazol-2-amines via oxidative C–S bond formation showcases the potential in generating biologically potent compounds through metal-free, regioselective oxidative strategies (Mariappan et al., 2016).

Catalytic Amidation

2,4-Bis(trifluoromethyl)phenylboronic acid has been identified as a highly effective catalyst for dehydrative amidation between carboxylic acids and amines, highlighting its utility in peptide synthesis and functional group transformations (Wang et al., 2018).

LED-Induced Polymerization

Star-shaped tris(phenyl)amine derivatives have been developed as photoinitiators for radical and cationic polymerizations under near-UV and visible LEDs. This research underscores the importance of novel photoinitiators in overcoming oxygen inhibition and enhancing polymerization efficiencies under air (Zhang et al., 2015).

Enantiomerically Pure Thiazoles

The synthesis and stereoselective 1,3-dipolar cycloaddition of enantiomerically pure 1,3-thiazole derivatives demonstrate their potential in producing optically active spirocyclic cycloadducts, offering insights into asymmetric synthesis and cycloaddition reactions (Gebert & Heimgartner, 2002).

properties

IUPAC Name

4-[2-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2S/c11-10(12,13)7-4-2-1-3-6(7)8-5-16-9(14)15-8/h1-5H,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOADFQOSPEYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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